molecular formula C11H10N2O B3049940 Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- CAS No. 22641-00-5

Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-

Cat. No.: B3049940
CAS No.: 22641-00-5
M. Wt: 186.21 g/mol
InChI Key: FBGOGHDRVWRWSS-UHFFFAOYSA-N
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Description

Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-: is a heterocyclic compound that belongs to the class of fused pyrimidines. This compound is characterized by its unique structure, which combines a pyrimidine ring with an isoindole moiety. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with N-bromosuccinimide in refluxing dichloromethane, followed by condensation with L-glutamine hydrochloride, and subsequent cyclization and hydrogenation steps, can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or isoindole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemistry: In organic synthesis, Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- serves as a valuable intermediate for the construction of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Uniqueness: Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- stands out due to its unique structural features and versatile chemical reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-9-5-2-1-4-8(9)10-12-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGOGHDRVWRWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C3=CC=CC=C3C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384396
Record name Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22641-00-5
Record name Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDROPYRIMIDO(2,1-A)ISOINDOL-6(2H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-
Reactant of Route 2
Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-
Reactant of Route 3
Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-
Reactant of Route 4
Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-
Reactant of Route 5
Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-
Reactant of Route 6
Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-

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